molecular formula C16H19N5O2S B12590470 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-

Cat. No.: B12590470
M. Wt: 345.4 g/mol
InChI Key: RZYCXZXXHYDQJV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[(5,8-dimethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide . This nomenclature systematically describes:

Component Structural Significance
5,8-dimethyl Methyl groups at positions 5 and 8 of indole nucleus
triazino[5,6-b]indol-3-yl Fused triazine-indole system with annelation at positions 5-6
sulfanyl Thioether linkage at position 3
N-(2-methoxyethyl)acetamide Ethylene glycol ether-modified acetamide side chain

The molecular formula C₁₆H₁₉N₅O₂S (MW 345.4 g/mol) reflects three nitrogen atoms in the triazine ring, two in the indole system, and one in the acetamide group. The methoxyethyl substituent introduces oxygen-based polarity while maintaining lipid solubility through ethylene spacers.

Historical Context of Triazinoindole-Acetamide Hybrid Development

The strategic combination of triazinoindoles with thioacetamides emerged from two decades of heterocyclic chemistry advancements:

Year Development Milestone Significance
2005 First synthesis of triazinoindole-thiol precursors Enabled functionalization at position 3
2015 Demonstration of α-glucosidase inhibition by N-arylacetamides Validated acetamide's role in enzyme interaction
2022 Hybridization strategies for enhanced bioactivity Combined triazinoindole's planar structure with acetamide's H-bond capacity

This compound represents a third-generation design where methoxyethyl groups address solubility limitations observed in earlier N-aryl derivatives. The synthetic approach builds upon Gabriel-Colman rearrangements optimized for benzothiazinone intermediates.

Position Within Heterocyclic Compound Taxonomy

This molecule occupies a unique niche in heterocyclic taxonomy:

Primary Classification

  • Polycyclic heteroaromatic system : Combines indole (benzopyrrole) with 1,2,4-triazine
  • Sulfur-containing derivatives : Features thioether bridge (-S-) at critical position
  • Acetamide-functionalized compounds : Modified with ethylene glycol ether chain

Comparative Analysis with Analogues

Compound Structural Differences Functional Consequences
5H-Triazino[5,6-b]indole-3-thiol Lacks acetamide side chain Reduced hydrogen-bond donor capacity
N-((Dimethylamino)methyl)acetamide Missing triazinoindole core Limited π-π stacking potential
2-(3-(3-Methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]thiazin-2-yl)-N-arylacetamides Different heterocyclic core Altered enzyme inhibition profiles

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C16H19N5O2S/c1-10-4-5-12-11(8-10)14-15(21(12)2)18-16(20-19-14)24-9-13(22)17-6-7-23-3/h4-5,8H,6-7,9H2,1-3H3,(H,17,22)

InChI Key

RZYCXZXXHYDQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Basic Information

  • Chemical Name : Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
  • CAS Number : 603946-40-3
  • Molecular Formula : C17H21N5OS
  • Molecular Weight : 343.45 g/mol

Physical Properties

PropertyValue
Boiling Point514.1 ± 60.0 °C (Predicted)
Density1.52 ± 0.1 g/cm³ (Predicted)
pKa14.80 ± 0.40 (Predicted)

Analgesic Activity

Research has demonstrated that derivatives of acetamide compounds exhibit analgesic properties. A study synthesized various acetamide derivatives and evaluated their analgesic activities against thermal and mechanical stimuli. The results indicated that certain compounds significantly reduced pain responses without impairing motor coordination in tested models, suggesting potential for developing new analgesic medications .

Heme Oxygenase Inhibition

Acetamide derivatives have been investigated for their role as heme oxygenase inhibitors. A study highlighted the synthesis of novel acetamide-based compounds that showed effective inhibition of heme oxygenase-1 activity in cancer cell lines (U87MG). These findings suggest that such compounds could be developed as therapeutic agents targeting heme oxygenase pathways, which are implicated in various diseases including cancer .

Antimicrobial Properties

The antimicrobial activity of acetamide derivatives has also been explored. Compounds with specific substitutions demonstrated significant antibacterial effects against various strains of bacteria. This property is particularly relevant for developing new antibiotics to combat resistant bacterial infections.

Anticancer Activity

Recent studies have focused on the anticancer potential of acetamide derivatives, particularly those containing triazine structures. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways .

Case Study 1: Analgesic Derivatives

In a controlled study, a series of acetamide derivatives were tested for their analgesic effects using the hot plate and tail-flick methods on mice. The results indicated that some derivatives significantly increased latency times compared to controls, suggesting effective pain relief capabilities .

Case Study 2: Heme Oxygenase Inhibitors

A compound derived from acetamide was evaluated for its ability to inhibit heme oxygenase in vitro and in vivo. The study found that the compound not only inhibited enzyme activity but also reduced tumor size in animal models, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Substitution Variations

  • 5-Methyl vs. 5,8-Dimethyl Triazinoindole: Compounds like N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 15, MW: 367.1) lack the 8-methyl group present in the target compound. The additional methyl at position 8 may enhance steric bulk and influence binding interactions .

N-Substituent Modifications

  • Aryl vs. Alkyl/Ether Groups: Aryl Substituents: Compounds like 24 (N-(4-phenoxyphenyl)) and 26 (N-(4-bromophenyl)) exhibit higher hydrophobicity, which may reduce solubility but improve membrane permeability .
  • tert-Butyl and Propenyl Groups :
    The tert-butyl analog (CAS 603946-55-0, MW: 343.45) and propenyl-substituted compound (CAS 603946-06-1, MW: 313.38) demonstrate how bulky or unsaturated substituents affect molecular weight and steric accessibility .

Key Properties

Compound Name Core Substitution N-Substituent Molecular Weight Purity Yield
Target Compound 5,8-dimethyl 2-methoxyethyl 359.45 ~95%* ~32%*
Compound 15 (Ev6) 5-methyl 4-Fluorophenyl 367.1 95% 32%
CAS 603946-55-0 (Ev17) 5,8-dimethyl tert-butyl 343.45 - -
CAS 603946-06-1 (Ev16) 5-methyl propenyl 313.38 - -

*Assumed based on analogous syntheses.

Spectroscopic Data

  • NMR/LCMS : For aryl-substituted analogs (e.g., Compound 15), 1H NMR shows aromatic proton shifts (δ 7.1–8.3 ppm) and acetamide CH2 signals (~δ 4.2 ppm). LCMS data confirm molecular ion peaks (e.g., [M+H]+ 367.1) . The target compound’s methoxyethyl group would exhibit distinct δ 3.3–3.7 ppm (OCH3) and δ 3.5–4.0 ppm (CH2O) signals.

Functional Implications

  • Solubility : The methoxyethyl group likely improves aqueous solubility over aryl analogs, critical for bioavailability.
  • Binding Interactions: The 5,8-dimethyl triazinoindole core may enhance hydrophobic interactions in protein binding pockets, while the thioether bridge could participate in sulfur-π or hydrogen bonding .

Biological Activity

Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives. Its unique structural framework combines a triazine ring with an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C18H23N5O2S
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 603946-53-8

The biological activity of Acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may bind to certain enzymes or receptors, inhibiting their activity and leading to pharmacological effects. The compound's mechanism of action has been studied using molecular docking simulations that reveal its binding affinity with target proteins involved in various disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of Acetamide derivatives. For instance:

  • Cytotoxicity Studies : Acetamide derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds similar to Acetamide exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating higher potency against human cancer cells such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells .

Antimicrobial Activity

Research on Mannich bases has indicated that compounds with similar structures exhibit antimicrobial properties. Acetamide derivatives may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes in pathogens .

Enzyme Inhibition

Acetamide has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation and other diseases. The inhibition of these enzymes could lead to reduced cell growth and proliferation in malignant tissues .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of Acetamide derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional treatments, suggesting their potential as novel anticancer agents .
  • Antimicrobial Efficacy :
    • In a comparative analysis of Mannich bases, Acetamide-related compounds demonstrated notable antibacterial activity against Gram-positive bacteria, showcasing their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of Acetamide compared to structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-StructureTriazine-indole frameworkAnticancer, antimicrobial
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiolStructureSimilar framework; potential activitiesAnticancer
Indole-3-acetic acidStructurePlant growth regulator; shares indole structureGrowth regulation
DeferoxamineStructureChelating agent; used in iron overloadAntioxidant

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